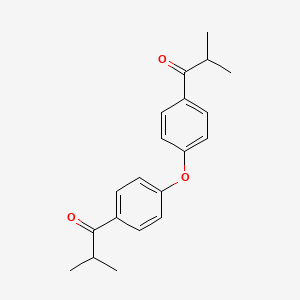
1,1'-(Oxybis(4,1-phenylene))bis(2-methylpropan-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves complex reactions, including the Schiff base condensation method, hydrothermal synthesis, and reactions involving fluorinated bisphenols and aromatic dicarboxylic acids for modeling elementary polymer units (Lindeman et al., 1985); (Pan et al., 2008).
Molecular Structure Analysis
Molecular and crystal structures provide data on the conformational flexibility and the predominant ways of arrangement, as seen in the study of polyarylates based on fluorinated bisphenols (Lindeman et al., 1985). Single-crystal X-ray diffraction analysis has been pivotal in determining the structure of various compounds, indicating the importance of conformational analysis in understanding the properties of a chemical compound (Krishna et al., 2012).
Chemical Reactions and Properties
The reactivity and properties of similar compounds are explored through various chemical reactions, including nucleophilic ring-opening, Schiff base condensation, and cycloaddition reactions. These reactions often lead to the formation of compounds with significant antimicrobial activity or specific photoluminescent properties (Misra & Ila, 2010); (Lavanya et al., 2014).
Physical Properties Analysis
The physical properties, such as thermotropic liquid crystalline properties, are significant in determining the applicability of these compounds in material science. Differential scanning calorimetry (DSC), wide-angle X-ray diffraction (WAXD), and thermal optical polarized microscopy have been used to characterize these properties (Percec et al., 1992).
Chemical Properties Analysis
The chemical properties, including the electron-donating ability, fluorescence emission, and electrochemical properties, are crucial for understanding the functionality and potential applications of these compounds. Studies have shown that the introduction of specific groups can lead to significant shifts in absorption and emission spectra, illustrating the impact of structural modifications on the chemical properties of these compounds (Zhang et al., 2007).
Aplicaciones Científicas De Investigación
Coordination Polymers and Metal Ions Study
Shukla et al. (2012) synthesized a novel bis ligand using 1,1'-(Oxybis(4,1-phenylene))bis(2-methylpropan-1-one) and studied its coordination polymers with various transition metal ions. These compounds were examined for their antibacterial and antifungal activities, showcasing the potential of this compound in the development of new materials with biological applications (Shukla et al., 2012).
Liquid Crystalline Epoxy Synthesis
Chen et al. (2019) synthesized two liquid crystalline epoxies containing 1,1'-(Oxybis(4,1-phenylene))bis(2-methylpropan-1-one), which showed significant thermal stability and high thermal conductivity. This study suggests potential applications in microelectronics due to their excellent thermal properties (Chen et al., 2019).
Development of Ion-Selective Sensors
Sahani et al. (2015) used derivatives of 1,1'-(Oxybis(4,1-phenylene))bis(2-methylpropan-1-one) to create ion-selective sensors for Mn(2+) ions. The study highlights the compound's utility in the construction of sensitive and efficient sensors for environmental and industrial applications (Sahani et al., 2015).
Schiff Base Flame Retardant for Epoxy Resins
Xie et al. (2019) developed a renewable Schiff base flame retardant using 1,1'-(Oxybis(4,1-phenylene))bis(2-methylpropan-1-one). This compound significantly improved the fire resistance of epoxy resins, indicating its potential in creating safer and more sustainable materials (Xie et al., 2019).
Cancer Cell Inhibitors
Schiaffino-Ortega et al. (2016) synthesized compounds derived from 1,1'-(Oxybis(4,1-phenylene))bis(2-methylpropan-1-one) and evaluated them as inhibitors of choline kinase, a key enzyme in cancer cells. This research provides insights into the development of new cancer treatments (Schiaffino-Ortega et al., 2016).
Electropolymerization Studies
Larmat et al. (1996) investigated the electropolymerization of compounds related to 1,1'-(Oxybis(4,1-phenylene))bis(2-methylpropan-1-one), exploring their potential in electronic and optical applications (Larmat et al., 1996).
Fluorescent Probe for Zinc(II) and Cell Imaging
Bhanja et al. (2015) developed a Schiff base from 1,1'-(Oxybis(4,1-phenylene))bis(2-methylpropan-1-one) as a fluorescent probe for zinc(II) ions, demonstrating its use in biological imaging and diagnostics (Bhanja et al., 2015).
Dental Composite Research
Pereira et al. (2002) studied the use of Bis-GMA, a derivative of 1,1'-(Oxybis(4,1-phenylene))bis(2-methylpropan-1-one), in dental composites. This research contributes to the development of more effective dental materials (Pereira et al., 2002).
Propiedades
IUPAC Name |
2-methyl-1-[4-[4-(2-methylpropanoyl)phenoxy]phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-13(2)19(21)15-5-9-17(10-6-15)23-18-11-7-16(8-12-18)20(22)14(3)4/h5-14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKDQNZHZMURGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

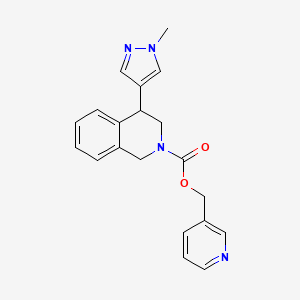
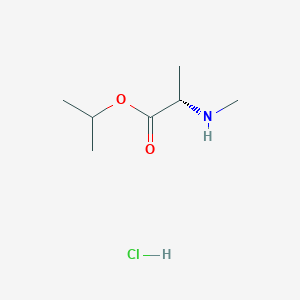
![N-(2,2-Difluoroethyl)-N-[1-(1-methylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2488499.png)
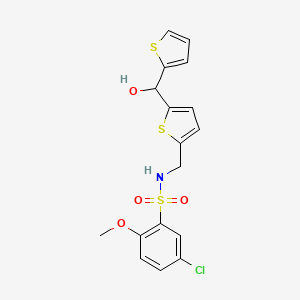
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2488502.png)
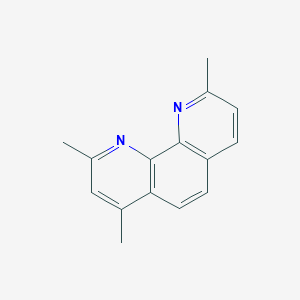
![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2488505.png)
![Methyl 2-amino-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoate](/img/structure/B2488506.png)
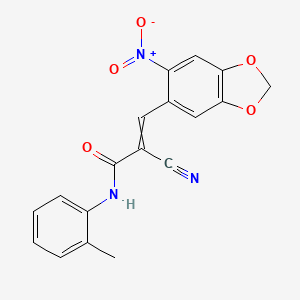
![4-[[2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide](/img/structure/B2488511.png)
![4-(5-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride](/img/no-structure.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2488518.png)
![1-(4-Fluorophenyl)-2-{1-[(6-methanesulfonylpyridin-3-yl)sulfonyl]pyrrolidin-2-yl}ethan-1-one](/img/structure/B2488519.png)